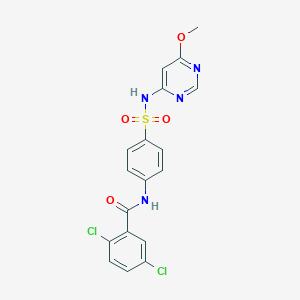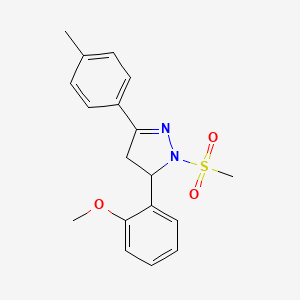![molecular formula C14H17N3O2S2 B2771760 N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide CAS No. 831187-12-3](/img/structure/B2771760.png)
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide, also known as PD 184352, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) extracellular signal-regulated kinase (ERK) 1/2, which plays a crucial role in cell proliferation, differentiation, and survival.
Wirkmechanismus
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 selectively inhibits the MAPK ERK 1/2 pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound 184352 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound 184352 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects
This compound 184352 has been shown to have a number of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, inhibit migration and invasion, and decrease the expression of various oncogenes. In non-cancer cells, this compound 184352 has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 is its high selectivity for the MAPK ERK 1/2 pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation is that this compound 184352 can be toxic to cells at high concentrations, which can complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352. One area of interest is the development of more potent and selective inhibitors of the MAPK ERK 1/2 pathway. Another area of interest is the investigation of the potential use of this compound 184352 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the physiological effects of this compound 184352 and its potential therapeutic applications in other diseases beyond cancer.
Synthesemethoden
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 can be synthesized by reacting 2-(2-pyrimidinylthio)ethylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with dimethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide 184352 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic, and breast cancer cells. This compound 184352 has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(2-methyl-1-pyrimidin-2-ylsulfanylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-14(2,11-20-13-15-9-6-10-16-13)17-21(18,19)12-7-4-3-5-8-12/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQPKYRXLDSJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=NC=CC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
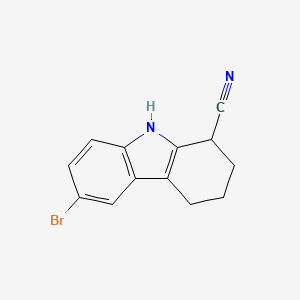
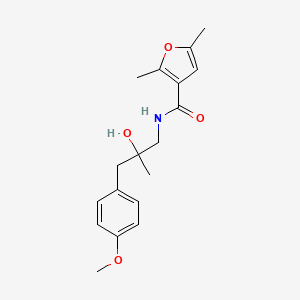
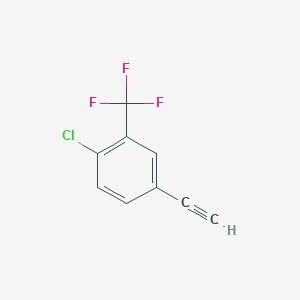

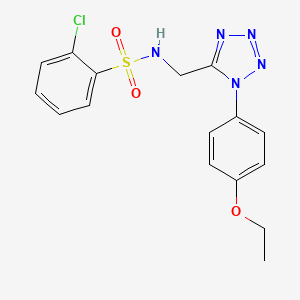
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2771685.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2771688.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B2771691.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide](/img/structure/B2771694.png)

![(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid](/img/structure/B2771697.png)

